molecular formula C16H16N2O2 B11783728 6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one CAS No. 1998216-37-7

6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B11783728
CAS No.: 1998216-37-7
M. Wt: 268.31 g/mol
InChI Key: DYWAXFFTWDVIDX-UHFFFAOYSA-N
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Description

6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one is an organic compound known for its unique structure and properties It is commonly referred to by its chemical name without abbreviations

Preparation Methods

The synthesis of 6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one involves multiple steps. One common method includes the catalytic hydrogenation of benzoxazin derivatives. The reaction conditions typically involve the use of a palladium catalyst under hydrogen gas. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .

Scientific Research Applications

6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds, including dyes and pharmaceuticals.

    Biology: It serves as an inhibitor in enzymatic studies, particularly in the inhibition of monoacylglycerol lipase (MGL).

    Medicine: Research has explored its potential as a therapeutic agent due to its inhibitory effects on specific enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoacylglycerol lipase (MGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MGL, it increases the levels of endocannabinoids, which can modulate various physiological processes. The molecular targets include the active site of MGL, and the pathways involved are related to endocannabinoid signaling .

Comparison with Similar Compounds

Similar compounds include other benzoxazin derivatives such as:

  • 6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one
  • 6-Methyl-2-(p-tolylamino)-1H-benzo[d][1,3]oxazin-4(2H)-one
  • 6-Methyl-2-(4-methylphenyl)amino-4H-3,1-benzoxazin-4-one These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of 6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one lies in its specific inhibitory action on MGL and its potential applications in various fields.

Properties

CAS No.

1998216-37-7

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6-methyl-2-(4-methylanilino)-4a,8a-dihydro-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H16N2O2/c1-10-3-6-12(7-4-10)17-16-18-14-8-5-11(2)9-13(14)15(19)20-16/h3-9,13-14H,1-2H3,(H,17,18)

InChI Key

DYWAXFFTWDVIDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3C=CC(=CC3C(=O)O2)C

Origin of Product

United States

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